molecular formula C25H20F2N2O5 B2822538 3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005261-01-7

3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2822538
CAS No.: 1005261-01-7
M. Wt: 466.441
InChI Key: NIFZWSXERABNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H20F2N2O5 and its molecular weight is 466.441. The purity is usually 95%.
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Scientific Research Applications

Optical and Electronic Materials

Diketopyrrolopyrrole derivatives exhibit remarkable photophysical properties, making them suitable for use in the development of novel organic optoelectronic materials. Their synthesis under mild conditions leads to compounds with varied absorption and emission spectra, which are crucial for applications in light-emitting devices and as acid-base indicators due to their solubility and optical properties under different conditions. For instance, symmetrically substituted diketopyrrolopyrrole derivatives demonstrate potential in synthesizing organic optoelectronic materials with increased water solubility, beneficial for biological applications (Zhang et al., 2014).

Polymer Solar Cells

In the context of renewable energy, diketopyrrolopyrrole-based polymers have been synthesized to serve as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure afford high conductivity and electron mobility, enhancing device performance by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface. This application underscores the efficiency of DPP derivatives in improving the power conversion efficiency of solar energy devices (Hu et al., 2015).

Anti-Cancer Therapeutics

Moreover, pyrrole derivatives, a related class of compounds, have shown promise in the development of anti-cancer therapeutics. They act as inhibitors for protein kinases such as EGFR and VEGFR, crucial in cancer progression. Their mechanisms include forming stable complexes with the kinases, entering electrostatic interactions with cell membranes, and inducing apoptosis in malignant cells. These compounds also exhibit antioxidant properties in inflamed tissues, further supporting their therapeutic potential (Kuznietsova et al., 2019).

Novel Heterocyclic Compounds Synthesis

DPP derivatives and similar molecules are instrumental in synthesizing novel heterocyclic compounds with potential pharmaceutical applications. Through various synthetic strategies, researchers have developed compounds with unique structures and properties, contributing to the discovery of new drugs and materials with specific functionalities (Salnikova et al., 2019).

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O5/c1-32-18-13-9-16(10-14-18)28-23(30)20-21(15-7-11-19(12-8-15)33-25(26)27)29(34-22(20)24(28)31)17-5-3-2-4-6-17/h2-14,20-22,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFZWSXERABNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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